“6-Bromo-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one” is a chemical compound with the CAS Number: 167158-69-2 . It has a molecular weight of 299.19 . The IUPAC name for this compound is 6-bromo-3-propyl-2-sulfanyl-4(3H)-quinazolinone .
The InChI code for “6-Bromo-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one” is 1S/C11H11BrN2OS/c1-2-5-14-10(15)8-6-7(12)3-4-9(8)13-11(14)16/h3-4,6H,2,5H2,1H3,(H,13,16) . This code provides a specific representation of the molecule’s structure.
6-Bromo-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one is a compound belonging to the quinazoline family, characterized by its unique molecular structure featuring a bromo substituent, a propyl group, and a sulfanyl functional group. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the context of anticancer and antiviral research.
6-Bromo-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one is classified as a sulfanyl quinazoline derivative. Quinazolines are nitrogen-containing heterocycles that have been extensively studied for their pharmacological properties, including anticancer, antimicrobial, and antiviral activities.
The synthesis of 6-Bromo-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves several key steps:
The synthesis process may involve palladium-catalyzed reactions or other coupling methods to achieve desired substitutions on the quinazoline core. The use of solvents like dimethylformamide (DMF) or ethanol is common during these reactions to facilitate solubility and reactivity .
The molecular structure of 6-Bromo-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one features:
This arrangement contributes to its unique chemical properties and biological activities.
The molecular formula for 6-Bromo-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one is C₁₁H₁₃BrN₂OS, with a molecular weight of approximately 303.21 g/mol. The structural configuration can be analyzed using X-ray crystallography or computational modeling techniques to predict its reactivity and interaction with biological targets .
6-Bromo-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one participates in various chemical reactions typical for quinazoline derivatives:
Reactions involving this compound often require careful control of reaction conditions such as temperature and pH to achieve optimal yields and selectivity for desired products. Kinetics studies may also be performed to understand reaction mechanisms better .
The mechanism of action for 6-Bromo-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one primarily revolves around its interaction with specific biological targets:
Quantitative data from studies indicate that certain derivatives exhibit significant cytotoxicity against tumor cells with IC50 values indicating effective concentrations required for inhibition .
6-Bromo-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one is typically a solid at room temperature with specific melting points that vary based on purity and crystallization conditions.
Key chemical properties include:
Data from spectral analyses (NMR, IR) provide insights into functional groups present and confirm structural integrity post-synthesis .
6-Bromo-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one has several notable applications in scientific research:
The construction of the quinazolinone core necessitates precise regiocontrol during alkylation and thiolation. For 6-bromo-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one, the thiol group (-SH) is introduced at position 2 via nucleophilic displacement or thiourea-mediated thiolation of a pre-formed 2-halo intermediate. The 3-propyl group is typically installed by alkylating the N3 nitrogen of the dihydroquinazolin-4-one scaffold. Steric and electronic factors dictate N3-selectivity: the N3 site, being less sterically hindered and more nucleophilic than N1, preferentially reacts with alkyl halides like propyl bromide. This selectivity is confirmed by ¹H-Nuclear Magnetic Resonance (¹H-NMR) characterization, where the N3-propyl group exhibits characteristic benzylic proton signals near δ = 4.40 ppm, while the C2-thiol proton appears as a broad singlet near δ = 13.5 ppm [1] . Thiolation efficiency is enhanced using thiocarbonyl transfer reagents like phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent under inert conditions .
Table 1: Regioselectivity in Alkylation Reactions of Quinazolin-4-ones
Alkylating Agent | Reaction Conditions | Primary Product | Regioselectivity (%) |
---|---|---|---|
Propyl Bromide | K₂CO₃/DMF, 25°C | N3-Alkylated | >98% [2] |
Benzyl Bromide | K₂CO₃/Acetone, reflux | N3-Alkylated | 90-95% [6] |
Ethyl Bromoacetate | NaH/DMF, 0°C to 25°C | O-Alkylated | <5% [7] |
Bromination at the C6 position is achieved via electrophilic aromatic substitution (EAS) or radical pathways, with EAS being predominant for quinazolinones. N-Bromosuccinimide (NBS) in polar aprotic solvents (acetonitrile or dimethylformamide) selectively brominates electron-rich aromatic rings at position 6, guided by the ortho-directing effect of the N1-H group. EAS typically proceeds at 0–25°C with yields exceeding 85% [1] [8]. In contrast, radical bromination (e.g., Br₂/hν) exhibits poor regioselectivity and is rarely employed. A comparative analysis reveals EAS’s superiority:
Table 2: Bromination Method Comparison for Quinazolin-4-ones
Method | Reagent/Solvent | Temperature | C6 Selectivity | Yield (%) |
---|---|---|---|---|
Electrophilic (EAS) | NBS/Acetonitrile | 0-25°C | High | 85-92 [1] |
Radical | Br₂, Light (hv)/CCl₄ | Reflux | Low | 40-55 [9] |
Directed Ortho-Metalation | BuLi/Br₂, Tetrahydrofuran | -78°C | High | 75-80 [8] |
Solvent polarity critically influences EAS efficiency: acetonitrile minimizes dihalogenation byproducts, while dichloromethane reduces NBS decomposition [1].
The quinazolinone core is synthesized through a three-step sequence starting from anthranilic acid derivatives. 5-Bromoanthranilic acid serves as the optimal precursor for ensuring C6 bromination. Step 1 involves cyclocondensation with phenyl isothiocyanate in ethanol to form 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one. Step 2 replaces the phenyl group via acid-catalyzed transamination with propylamine to introduce the 3-propyl moiety. Alternatively, direct cyclization of 5-bromoanthranilic acid with propyl isocyanate yields 3-propyl-3,4-dihydroquinazolin-4-one, followed by regioselective thiolation [1] [10]. Cyclization efficiency hinges on:
The ambident nucleophilic character of 3,4-dihydroquinazolin-4-ones poses significant regiochemical challenges. N3-alkylation competes with O-alkylation due to tautomeric equilibria (lactam-lactim). Key determinants include:
¹⁵N-NMR studies confirm that N3-alkylated products dominate (≥95%) when using propyl bromide/K₂CO₃ in acetone at reflux [2]. Byproduct suppression strategies include:
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4